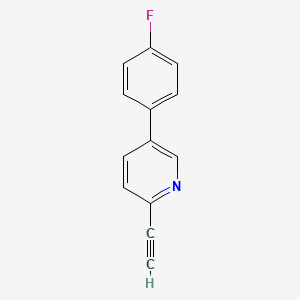

2-Ethynyl-5-(4-fluorophenyl)pyridine

Description

Significance of Pyridine-Based Architectures in Contemporary Chemistry

Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in modern chemistry. nih.govnih.gov Its structural similarity to benzene (B151609), coupled with the electronic effects of the nitrogen atom, imparts a distinct reactivity profile, making it a versatile scaffold in various chemical domains. nih.govrsc.org Pyridine and its derivatives are ubiquitous in nature, found in essential biomolecules such as vitamins and coenzymes. nih.govrsc.org

In medicinal chemistry, the pyridine motif is a key component in a vast number of pharmaceuticals, with over 7,000 existing drug molecules incorporating this scaffold. nih.govrsc.org Its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties contribute to its prevalence in drug design. nih.gov Beyond pharmaceuticals, pyridine-based structures are integral to the development of agrochemicals, functional nanomaterials, and as ligands in organometallic chemistry and asymmetric catalysis. nih.govnih.gov The pyridine nucleus can be readily modified, allowing for the fine-tuning of electronic and steric properties to achieve desired functions. mdpi.com

Role of Ethynyl (B1212043) and Fluorophenyl Substituted Pyridines in Target-Oriented Synthesis

The introduction of ethynyl and fluorophenyl groups onto the pyridine core significantly expands its synthetic utility and potential applications. The ethynyl group is a highly versatile functional handle, readily participating in a variety of coupling reactions, such as Sonogashira, Glaser, and click reactions. cymitquimica.com This reactivity allows for the facile construction of complex molecular architectures, including conjugated polymers and macrocycles, which are of interest for advanced materials. cymitquimica.comresearchgate.net

The fluorophenyl group, on the other hand, is a common substituent in medicinal chemistry and materials science. The high electronegativity of the fluorine atom can profoundly influence the electronic properties of the molecule, affecting its reactivity, binding affinity, and metabolic stability. cymitquimica.com The presence of a fluorine substituent can also modulate intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for supramolecular assembly and crystal engineering. rsc.org The combination of these two functional groups on a pyridine scaffold, as in 2-ethynyl-5-(4-fluorophenyl)pyridine, creates a powerful building block for target-oriented synthesis, enabling the construction of molecules with precisely controlled properties.

Overview of Research Directions for this compound

The unique structural features of this compound open up several avenues for research, from the development of novel synthetic methods to its application in cutting-edge technologies.

Strategic Synthetic Methodologies

The synthesis of highly substituted pyridines is an active area of research, with numerous methods being developed to control regioselectivity and introduce diverse functional groups. nih.govrsc.orgwhiterose.ac.uk For this compound, a plausible synthetic strategy would involve a cross-coupling reaction. For instance, a Suzuki coupling between a boronic acid derivative of the fluorophenyl group and a brominated pyridine followed by a Sonogashira coupling to introduce the ethynyl group is a common and effective approach. nih.govresearchgate.net The development of one-pot or multicomponent reactions to access this and related structures would be a significant advancement, offering increased efficiency and atom economy. nih.govwhiterose.ac.uk

Theoretical and Computational Investigations of Electronic Structure and Reactivity

Computational methods, such as Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and predicting the reactivity of molecules. mdpi.comresearchgate.net For this compound, DFT calculations could provide insights into its molecular orbital energies (HOMO and LUMO), electrostatic potential, and bond characteristics. This information is valuable for predicting its behavior in chemical reactions and for designing new molecules with desired electronic properties. mdpi.com For example, understanding the electron distribution within the molecule can help in predicting the most likely sites for electrophilic or nucleophilic attack.

Supramolecular Assembly and Non-Covalent Interactions

The presence of the pyridine nitrogen, the aromatic rings, and the fluorine atom in this compound suggests its potential to participate in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding. These interactions are the driving forces behind supramolecular assembly, leading to the formation of well-defined, higher-order structures. rsc.orgnih.govnih.gov The study of how this molecule self-assembles in the solid state or in solution could lead to the design of novel crystalline materials with interesting optical or electronic properties. rsc.org The ethynyl group can also serve as a hydrogen bond acceptor, further influencing the supramolecular architecture.

Applications in Catalysis and Advanced Materials

The pyridine moiety is a well-established ligand in coordination chemistry and catalysis. nih.gov The nitrogen atom of this compound can coordinate to a metal center, and the electronic properties of the resulting complex can be tuned by the fluorophenyl and ethynyl substituents. Such complexes could find applications as catalysts in a variety of organic transformations. ossila.com Furthermore, the conjugated system of the molecule, which can be extended through reactions of the ethynyl group, makes it a promising candidate for the development of advanced materials. researchgate.net These materials could have applications in organic light-emitting diodes (OLEDs), sensors, or as components in dye-sensitized solar cells. ossila.com The fluorine substitution can enhance the performance of these materials by improving their stability and tuning their emission properties. ossila.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

1196153-45-3 |

|---|---|

Molecular Formula |

C13H8FN |

Molecular Weight |

197.21 g/mol |

IUPAC Name |

2-ethynyl-5-(4-fluorophenyl)pyridine |

InChI |

InChI=1S/C13H8FN/c1-2-13-8-5-11(9-15-13)10-3-6-12(14)7-4-10/h1,3-9H |

InChI Key |

WTHIAPMRLPCZHC-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=NC=C(C=C1)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 Ethynyl 5 4 Fluorophenyl Pyridine and Analogues

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic routes by breaking key bonds and revealing precursor molecules (synthons) and their real-world chemical equivalents (reagents).

One logical retrosynthetic disconnection involves cleaving the C-C bond between the pyridine (B92270) ring and the 4-fluorophenyl group. This approach suggests a cross-coupling reaction as the forward synthetic step. The precursors would be a 5-substituted pyridine and a 4-fluorophenyl derivative.

Disconnection: 2-Ethynyl-5-(4-fluorophenyl)pyridine ⇒ 5-Halo-2-ethynylpyridine + (4-fluorophenyl)-M

Synthetic Equivalents: This disconnection points towards a Suzuki-Miyaura coupling, one of the most robust methods for forming aryl-aryl bonds. The synthetic equivalents would be a 5-halopyridine (e.g., 5-bromo-2-ethynylpyridine) and 4-fluorophenylboronic acid. Alternatively, a Stille coupling could be employed using a 5-stannylpyridine derivative. The ethynyl (B1212043) group would need to be protected during this step, for instance, as a trimethylsilyl (B98337) (TMS) derivative, to prevent undesired side reactions.

An alternative and more commonly employed retrosynthetic strategy involves the disconnection of the C(sp)-C(sp2) bond between the ethynyl group and the pyridine ring. This is a powerful approach as it allows for the late-stage introduction of the alkyne functionality.

Disconnection: this compound ⇒ 2-Halo-5-(4-fluorophenyl)pyridine + Ethynyl Synthon

Synthetic Equivalents: This disconnection strongly implies a Sonogashira cross-coupling reaction as the key bond-forming step. wikipedia.org The required precursors are a 2-halo-5-(4-fluorophenyl)pyridine (where the halogen is typically iodine or bromine) and a suitable terminal alkyne. libretexts.orgscirp.org Often, trimethylsilylacetylene (B32187) is used, followed by a deprotection step to reveal the terminal alkyne. This route is often preferred as the precursor, 2-halo-5-(4-fluorophenyl)pyridine, can be readily synthesized via a Suzuki coupling of a dihalopyridine (e.g., 2,5-dibromopyridine) with 4-fluorophenylboronic acid.

Metal-Catalyzed Cross-Coupling Approaches

Metal-catalyzed cross-coupling reactions are fundamental to the synthesis of this compound. The Sonogashira coupling, in particular, is a cornerstone of this methodology. mdpi.com

The Sonogashira reaction is a highly efficient method for forming a C(sp)-C(sp2) bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. mdpi.com The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. wikipedia.org

The synthesis of this compound via this method would involve the reaction of 2-bromo- or 2-iodo-5-(4-fluorophenyl)pyridine with a terminal alkyne like trimethylsilylacetylene.

Reaction Scheme: 2-Bromo-5-(4-fluorophenyl)pyridine (B3290831) + Trimethylsilylacetylene --(Pd/Cu catalyst, Base)--> 2-((Trimethylsilyl)ethynyl)-5-(4-fluorophenyl)pyridine --(Deprotection)--> this compound

The success of the Sonogashira coupling hinges on the careful optimization of several reaction parameters. The synergy between the palladium and copper catalysts is crucial for the reaction's efficiency. libretexts.org The catalytic cycle is generally understood to involve two interconnected cycles. libretexts.org The palladium cycle involves oxidative addition of the aryl halide to the Pd(0) species, while the copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. libretexts.orgmdpi.com

Key Optimization Parameters:

Palladium Catalyst: Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, often used in loadings of 1-5 mol%. libretexts.orgsemanticscholar.org The choice of phosphine (B1218219) ligands can significantly influence catalytic activity, with bulky, electron-rich ligands often enhancing the rate of oxidative addition. mdpi.com

Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst, typically used in amounts of 1-5 mol%. semanticscholar.org While essential for allowing the reaction to proceed under mild conditions, the presence of copper can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling). mdpi.comacs.org This has led to the development of copper-free Sonogashira protocols, although these often require harsher conditions or more specialized catalyst systems. mdpi.comacs.org

Base: An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne. scirp.orgacs.org

Solvent: Solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and acetonitrile (B52724) are commonly used. scirp.org The choice of solvent can affect catalyst solubility and reaction rate.

The following table summarizes typical conditions for optimizing the Sonogashira coupling of halopyridines.

| Parameter | Variation | Typical Outcome | Reference |

| Catalyst | Pd(CF₃COO)₂ / PPh₃ | High yields (up to 96%) for 2-amino-3-bromopyridines. | scirp.org, semanticscholar.org |

| Co-catalyst | CuI | Essential for mild conditions; can cause alkyne homocoupling. | mdpi.com |

| Base | Et₃N, DIPEA | Effective in neutralizing HX and facilitating catalyst cycles. | acs.org, scirp.org |

| Solvent | DMF, THF | Good solubility for reactants and catalysts, promoting efficient reaction. | scirp.org |

| Temperature | Room Temp to 100 °C | Higher temperatures may be needed for less reactive halides (e.g., chlorides). | scirp.org |

The efficiency of the Sonogashira coupling is highly dependent on the nature of the substrates.

Halide Reactivity: The reactivity of the aryl halide partner follows the general trend: I > Br > Cl. libretexts.org Aryl iodides are the most reactive and can often be coupled at room temperature, while bromides may require heating. scirp.org Chlorides are generally the least reactive and often require more sophisticated catalysts or harsher conditions. libretexts.org For the synthesis of this compound, a 2-bromo or 2-iodo precursor is therefore ideal.

Alkyne Partner: A wide range of terminal alkynes can be used in the Sonogashira reaction, including aryl, alkyl, and silyl-protected acetylenes. libretexts.org The use of trimethylsilylacetylene is common as it is less prone to homocoupling, and the TMS protecting group is easily removed under mild basic or fluoride-mediated conditions.

The table below illustrates the substrate scope for Sonogashira couplings involving various substituted pyridines and terminal alkynes, demonstrating the versatility of the method.

| Halopyridine Substrate | Alkyne Substrate | Catalyst System | Yield (%) | Reference |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | 96% | scirp.org |

| 2,5-Dibromo-3-aminopyridine | 4-Ethynyltoluene | Pd(CF₃COO)₂/PPh₃/CuI | 85% | scirp.org |

| 5-Bromo-3-fluoro-2-cyanopyridine | Propargyl alcohol | PdCl₂(PPh₃)₂/CuI | 90% | soton.ac.uk |

| 5-Bromo-3-fluoro-2-cyanopyridine | N-propargyl-CBz-amine | PdCl₂(PPh₃)₂/CuI | 90% | soton.ac.uk |

This systematic approach, combining logical retrosynthetic analysis with the power of optimized metal-catalyzed cross-coupling reactions, provides a robust and efficient pathway for the synthesis of this compound and its analogues.

Suzuki-Miyaura Coupling for Aryl Installation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures. This reaction is instrumental in synthesizing 5-arylpyridines by coupling a pyridine derivative with a corresponding arylboron compound.

The synthesis of the 5-(4-fluorophenyl)pyridine core of the target molecule is efficiently achieved through the palladium-catalyzed Suzuki-Miyaura reaction. This method forms a C(sp²)–C(sp²) bond between a halogenated pyridine and an arylboronic acid or its ester equivalent. The general catalytic cycle involves the oxidative addition of a palladium(0) complex to the halo-pyridine, followed by transmetalation with the arylboronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

For the synthesis of the target scaffold, two primary disconnection approaches are viable:

Coupling of a 5-halopyridine (e.g., 5-bromo-2-ethynylpyridine) with (4-fluorophenyl)boronic acid.

Coupling of a 2-ethynyl-5-pyridylboronic acid derivative with a 4-fluoro-halobenzene (e.g., 1-bromo-4-fluorobenzene).

The success of these reactions heavily relies on the choice of catalyst, ligand, base, and solvent. Palladium complexes with phosphine ligands are commonly employed due to their high efficiency and functional group tolerance. Catalysts like Pd(dppf)Cl₂ and ligands such as RuPhos have proven effective in the synthesis of 2-arylpyridines, often providing good to excellent yields under relatively mild conditions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling to form Arylpyridines

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 65-100 | 5-89 | |

| Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 100 | ~95 | |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80-100 | Good | |

| Pd(OAc)₂ / PPh₃ | Na₂CO₃ | MeOH | Reflux | Variable |

Investigation of Functional Group Tolerance and Regioselectivity

The Suzuki-Miyaura coupling is renowned for its broad functional group tolerance, which is critical when working with decorated substrates like 2-ethynylpyridines. The reaction conditions are generally compatible with alkynes, esters, amides, and other common functional groups, minimizing the need for extensive protecting group strategies. However, the electronic nature of substituents can influence reaction efficiency. Electron-withdrawing groups on the pyridine ring can sometimes enhance reactivity, while very acidic protons, such as those on unprotected nitrogen-rich heterocycles, can occasionally inhibit catalysis.

Regioselectivity is a key consideration in the synthesis of polysubstituted pyridines. When a pyridine ring bears multiple halides, the site of the coupling can often be controlled. The relative reactivity of aryl halides towards oxidative addition typically follows the order I > Br > Cl. This predictable reactivity allows for selective, sequential cross-coupling reactions. For instance, in a molecule like 2-chloro-5-bromopyridine, the Suzuki-Miyaura coupling can be directed selectively to the C5 position (C-Br bond) while leaving the C2 position (C-Cl bond) intact for subsequent functionalization. The choice of catalyst and ligand system can also exert significant control over which site reacts, sometimes overriding the inherent reactivity of the C-X bond.

Direct Functionalization and Cyclization Routes

Alternative to functionalizing a pre-existing pyridine ring, the target molecule's scaffold can be constructed through cyclization reactions that form the pyridine ring itself with the desired substituents already in place.

The cobalt-catalyzed [2+2+2] cycloaddition of alkynes and nitriles has emerged as a powerful and atom-economical method for the synthesis of substituted pyridines. This reaction involves the assembly of the pyridine ring from three unsaturated components. To construct a 2,5-disubstituted pyridine like the target molecule, a diyne could be reacted with a nitrile, or more versatilely, two different alkyne molecules can be cyclized with a nitrile.

To form the this compound scaffold, a potential pathway would involve the cycloaddition of a terminal alkyne (providing the ethynyl group), an internal alkyne bearing the 4-fluorophenyl group, and a nitrile that can be later converted to a hydrogen atom at that position or a suitable nitrile synthon. The regioselectivity of the cycloaddition is a critical challenge, but it can often be controlled by the steric and electronic properties of the substituents on the alkyne and the nature of the cobalt catalyst system. Simple and inexpensive catalytic systems based on cobalt(II) iodide combined with a phosphine ligand and a reducing agent like zinc have been shown to promote these transformations effectively.

Table 2: Examples of Cobalt Catalysts in [2+2+2] Pyridine Synthesis

| Cobalt Pre-catalyst | Ligand | Reductant | Reaction Type | Reference |

| CoI₂ | dppp | Zn | Intermolecular (Alkyne + Nitrile) | |

| CpCo(I) complexes | N/A | In situ generation | Intermolecular (Alkyne + Nitrile) | |

| Co(BF₄)₂·6H₂O | NPN Ligand | Ph₂SiH₂ | Asymmetric Desymmetrization |

Sonogashira Coupling for Ethynyl Installation

Multi-Component Condensation Reactions for Pyridine Scaffolds

Multi-component reactions (MCRs) offer a highly efficient strategy for building complex molecular scaffolds like pyridines in a single step from simple, readily available starting materials. These reactions build the carbon skeleton first, followed by ring closure. Classic named reactions like the Hantzsch pyridine synthesis and the Bohlmann-Rahtz synthesis are prominent examples.

The Hantzsch synthesis, in its [2+2+1+1] format, typically involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia (B1221849) as the nitrogen source. To adapt this methodology for a structure like this compound, precursors containing the required ethynyl and 4-fluorophenyl moieties would need to be designed. For example, a modified Hantzsch-type reaction could potentially involve the condensation of an ethynyl-containing β-dicarbonyl compound, a 4-fluorobenzaldehyde (B137897) derivative, another keto-component, and a nitrogen source. The versatility of MCRs allows for the synthesis of a wide array of functionalized pyridines by simply varying the starting components. These reactions are often amenable to green chemistry techniques such as microwave heating to improve reaction times and yields.

Selective Ethynylation and Fluorination Methodologies

The synthesis of molecules like this compound requires precise control over the introduction of both the ethynyl and fluoro-phenyl moieties onto the pyridine core. The regioselectivity of these functionalizations is paramount for the successful construction of the target compound.

Fluorination: Fluorinated heterocycles are significant in the development of pharmaceuticals and agrochemicals. nih.gov However, the direct incorporation of fluorine into heteroarenes can be challenging. nih.govresearchgate.net A notable advancement in this area is the site-selective C-H fluorination of pyridines using commercially available silver(II) fluoride (B91410) (AgF₂). nih.govresearchgate.net This method allows for the direct fluorination of a single carbon-hydrogen bond and is remarkable for its mild conditions, typically occurring at ambient temperature within an hour. nih.govresearchgate.net The reaction exhibits exclusive selectivity for fluorination at the 2-position, adjacent to the nitrogen atom in the pyridine ring. nih.gov The mechanism is thought to be analogous to the classic Chichibabin amination reaction. scispace.com This approach provides a direct route to 2-fluoropyridine (B1216828) derivatives, which can then be subjected to further functionalization. nih.govresearchgate.net

Ethynylation: The introduction of the ethynyl group at the C-2 position of the pyridine ring is commonly achieved through cross-coupling reactions. The Sonogashira coupling is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. In a typical synthesis for a 2-ethynylpyridine (B158538) derivative, a 2-halopyridine (e.g., 2-bromopyridine (B144113) or 2-iodopyridine) serves as the electrophilic partner. The reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

A plausible synthetic strategy for this compound would involve a multi-step sequence, for instance:

A Suzuki or Stille cross-coupling reaction to introduce the 4-fluorophenyl group at the 5-position of a di-halogenated pyridine (e.g., 2-bromo-5-iodopyridine).

A subsequent Sonogashira coupling of the resulting 2-bromo-5-(4-fluorophenyl)pyridine with a protected alkyne, such as trimethylsilylacetylene, followed by deprotection to yield the final product.

The selectivity in each step is dictated by the choice of catalysts, ligands, and the differential reactivity of the halogen substituents on the pyridine ring.

Advanced Synthetic Techniques

To overcome the limitations of traditional synthetic methods, such as long reaction times, harsh conditions, and moderate yields, advanced techniques are increasingly being employed in the synthesis of complex heterocyclic compounds.

Microwave-Assisted Organic Synthesis

Microwave-Assisted Organic Synthesis (MAOS) has become a valuable tool in organic chemistry, offering significant advantages over conventional heating methods. ijpsjournal.com By utilizing microwave radiation, this technique can dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes. ijpsjournal.comnih.gov This acceleration is due to the efficient and direct heating of the solvent and reactants through dipole rotation and ionic conduction. semanticscholar.org

The benefits of MAOS include:

Rapid Reaction Times: Microwave irradiation can complete reactions in significantly shorter times. For example, a microwave-assisted synthesis of 5-aminopyrazolone was achieved in 2 minutes with an 88% yield, whereas the conventional thermal method required 4 hours for an 80% yield. ijpsjournal.com

Higher Yields: Increased reaction rates and cleaner reaction profiles often lead to improved product yields. nih.govrsc.org

Solvent-Free Conditions: MAOS is well-suited for solvent-free reactions, which aligns with the principles of green chemistry by reducing waste. nih.govrsc.org

In the context of synthesizing this compound, MAOS could be applied to accelerate the key cross-coupling steps, such as the Sonogashira reaction. The one-pot, microwave-assisted synthesis of various imidazo[1,5-a]pyridine (B1214698) derivatives has been demonstrated to produce yields of over 80%, showcasing the technique's effectiveness for related heterocyclic systems. mdpi.com

| Reaction Type | Method | Time | Yield |

|---|---|---|---|

| Hantzsch Dihydropyridine Synthesis | Conventional Heating | 3-4 hours | 75-85% |

| Microwave Irradiation | 3-5 minutes | 86-96% | |

| Synthesis of 5-Aminopyrazolone | Conventional Heating | 4 hours | 80% |

| Microwave Irradiation | 2 minutes | 88% |

Catalyst-Free Methodologies

In line with the principles of green chemistry, there is a growing interest in developing synthetic methods that minimize or eliminate the use of catalysts, particularly those based on heavy metals. Catalyst-free reactions offer advantages such as reduced cost, simplified purification procedures (as there is no catalyst to remove), and lower environmental impact. researchgate.net

While cornerstone reactions like Sonogashira coupling are inherently catalyst-dependent, other transformations within a synthetic sequence can potentially be designed to proceed without a catalyst. For instance, the synthesis of certain heterocyclic systems can be achieved under catalyst-free conditions. A notable example is the synthesis of 5-arylidene rhodanine (B49660) and 2,4-thiazolidinedione (B21345) derivatives, which was successfully performed without any external catalyst in polyethylene (B3416737) glycol (PEG) at 80°C. researchgate.net This approach highlights that for certain reaction types, the appropriate choice of solvent and temperature can be sufficient to promote the desired transformation.

Reaction Mechanisms and Chemical Transformations Involving 2 Ethynyl 5 4 Fluorophenyl Pyridine

Mechanistic Investigations of Cross-Coupling Reactions

2-Ethynyl-5-(4-fluorophenyl)pyridine is an ideal substrate for Sonogashira and Suzuki-Miyaura coupling reactions, which are powerful methods for the formation of carbon-carbon bonds.

The Sonogashira coupling typically involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. For this compound, the terminal ethynyl (B1212043) group serves as the nucleophilic component. The generally accepted catalytic cycle proceeds through several key steps:

Oxidative Addition: A palladium(0) species reacts with an aryl or vinyl halide (R-X) to form a palladium(II) intermediate.

Transmetalation: In the presence of a copper(I) co-catalyst, the terminal alkyne is converted to a copper(I) acetylide. This species then transfers the acetylide group to the palladium(II) complex, regenerating the copper(I) catalyst.

Reductive Elimination: The resulting palladium(II) intermediate, now bearing both the aryl/vinyl group and the alkynyl group, undergoes reductive elimination to yield the final coupled product and regenerate the palladium(0) catalyst.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an aryl or vinyl halide, catalyzed by a palladium(0) complex. In a scenario where this compound has been functionalized to bear a halide, it could serve as the electrophilic partner. Conversely, if converted to a boronic acid or ester derivative, it would act as the nucleophilic partner. The catalytic cycle is generally understood to involve:

Oxidative Addition: A palladium(0) catalyst reacts with the aryl or vinyl halide.

Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex.

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.

| Table 1: Key Intermediates in Cross-Coupling Catalytic Cycles | |

| Reaction | Key Palladium Intermediates |

| Sonogashira Coupling | Pd(0)Ln, R-Pd(II)(X)Ln, R-Pd(II)(-C≡CR')Ln |

| Suzuki-Miyaura Coupling | Pd(0)Ln, Ar-Pd(II)(X)Ln, Ar-Pd(II)(Ar')Ln |

The choice of ligands and additives is crucial for the efficiency and selectivity of both Sonogashira and Suzuki-Miyaura couplings.

Ligands , typically phosphines or N-heterocyclic carbenes (NHCs), play a multifaceted role:

They stabilize the palladium catalyst, preventing its decomposition.

They influence the electron density at the metal center, thereby affecting the rates of oxidative addition and reductive elimination.

They can provide steric bulk that promotes the desired reductive elimination step and prevents the formation of undesired side products.

Additives , such as bases in Suzuki-Miyaura coupling and copper(I) salts in Sonogashira coupling, are essential for the catalytic cycle to proceed.

In Suzuki-Miyaura reactions, the base activates the organoboron compound, making it more nucleophilic and facilitating transmetalation.

In Sonogashira reactions, the copper(I) co-catalyst facilitates the deprotonation of the terminal alkyne and its transfer to the palladium center. However, copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).

| Table 2: Common Ligands and Additives in Cross-Coupling Reactions | ||

| Reaction | Typical Ligands | Typical Additives |

| Sonogashira Coupling | Triphenylphosphine (PPh3), XPhos | Copper(I) iodide (CuI), Diisopropylamine (DIPA) |

| Suzuki-Miyaura Coupling | SPhos, RuPhos, Buchwald Ligands | Potassium carbonate (K2CO3), Cesium fluoride (B91410) (CsF) |

Reactivity of the Ethynyl Moiety

The terminal ethynyl group in this compound is a highly reactive functional group that can participate in a variety of transformations beyond cross-coupling reactions.

The hydration of the ethynyl group in this compound would lead to the formation of the corresponding methyl ketone, 2-acetyl-5-(4-fluorophenyl)pyridine. This transformation typically occurs under acidic conditions, often with the aid of a mercury(II) salt as a catalyst. The proposed mechanism involves:

π-Complex Formation: The mercury(II) ion coordinates to the alkyne, activating it towards nucleophilic attack.

Nucleophilic Attack: A water molecule attacks one of the alkyne carbons in a Markovnikov fashion, leading to an enol intermediate.

Tautomerization: The enol intermediate rapidly tautomerizes to the more stable keto form.

The ethynyl group can participate in various cyclization reactions. For instance, in the presence of suitable reaction partners and catalysts, it can undergo intramolecular cyclization if another reactive group is present on the pyridine (B92270) ring or the fluorophenyl ring. Intermolecular cyclizations, such as [2+2+2] cycloadditions with other alkynes, can lead to the formation of substituted benzene (B151609) rings. The mechanisms of these reactions are diverse and highly dependent on the specific reagents and conditions employed, often involving transition metal catalysts to orchestrate the bond-forming events.

Reactivity of the Pyridine Core

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This has several implications for its reactivity:

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. When such reactions do occur, substitution is favored at the 3- and 5-positions. The presence of the ethynyl and fluorophenyl groups will further influence the regioselectivity of such reactions.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions, especially if a good leaving group is present.

N-Alkylation and N-Oxidation: The lone pair of electrons on the nitrogen atom allows for reactions such as N-alkylation with alkyl halides to form pyridinium (B92312) salts, and N-oxidation with peroxy acids to form pyridine N-oxides.

Photochemical Valence Isomerization of Pyridine N-Oxides

While specific studies on the photochemical valence isomerization of this compound N-oxide are not extensively documented, the general behavior of pyridine N-oxides under photochemical conditions provides a basis for understanding its potential transformations. The photochemical isomerization of heterocyclic N-oxides is a well-studied area, often leading to a variety of rearranged products. researchgate.net

The process is typically initiated by the absorption of UV light, which excites the N-oxide to a singlet or triplet state. From this excited state, a cascade of pericyclic reactions can occur. A common pathway involves the formation of a transient, high-energy oxaziridine (B8769555) intermediate, which can then rearrange to various valence isomers. For pyridine N-oxides, this can lead to the formation of 1,2-oxazepines or ring-contracted products like pyrrole (B145914) derivatives.

In the case of related heterocyclic systems like pyridazine (B1198779) N-oxide derivatives, irradiation can induce ring opening and oxygen migration to an adjacent carbon atom, forming a diazo intermediate. researchgate.net This intermediate can subsequently undergo ring closure to yield pyrazole (B372694) derivatives or lose nitrogen to form furan (B31954) derivatives. researchgate.net The specific pathway and final products are highly dependent on the substitution pattern of the pyridine ring and the reaction conditions, such as the solvent and the presence of sensitizers. The electronic nature of the ethynyl and 4-fluorophenyl substituents on the pyridine ring would be expected to influence the stability of the excited states and intermediates, thereby directing the course of the isomerization.

Table 1: Potential Products from Photochemical Isomerization of Heterocyclic N-Oxides

| Starting Material | Intermediate(s) | Potential Product(s) |

| Pyridine N-oxide | Oxaziridine | 1,2-Oxazepine, 2-formylpyrrole |

| 3,6-Diphenylpyridazine N-oxide | Diazo derivative | Pyrazole derivative, 2,5-diphenylfuran |

This table presents generalized outcomes for related heterocyclic N-oxides to illustrate potential reaction pathways.

Examination of Electrophilic and Nucleophilic Aromatic Substitution Patterns

The pyridine ring in this compound exhibits a distinct reactivity towards aromatic substitution reactions, which is significantly influenced by the nitrogen heteroatom.

Electrophilic Aromatic Substitution (SEAr):

The pyridine ring is generally considered electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene. wikipedia.org Electrophilic substitution on pyridine typically requires harsh reaction conditions and proceeds at a much slower rate. wikipedia.org When substitution does occur, it predominantly takes place at the 3- and 5-positions (meta to the nitrogen), as the intermediate carbocation (σ-complex) is less destabilized at these positions. Attack at the 2-, 4-, or 6-positions would place a positive charge on the carbon adjacent to the positively charged nitrogen (after protonation of the nitrogen under acidic conditions), which is highly unfavorable. youtube.com

For this compound, the 2-position is occupied by the ethynyl group and the 5-position by the fluorophenyl group. Therefore, any electrophilic substitution would be expected to occur at the 3-, 4-, or 6-positions. The directing effects of the existing substituents must also be considered. The ethynyl group is generally considered a deactivating group with a weak meta-directing effect. The 4-fluorophenyl group is also deactivating due to the inductive effect of the fluorine atom, but it can direct ortho and para. However, the strong deactivating effect of the pyridine nitrogen is likely to be the dominant factor.

Nucleophilic Aromatic Substitution (SNAr):

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions (ortho and para to the nitrogen). stackexchange.com The attack of a nucleophile at these positions generates a resonance-stabilized anionic intermediate (Meisenheimer complex), where the negative charge can be delocalized onto the electronegative nitrogen atom. stackexchange.com This stabilization facilitates the departure of a leaving group.

In this compound, the 2-position is a potential site for nucleophilic attack. For a substitution reaction to occur at this position, the ethynyl group would need to act as a leaving group, which is not typical. More commonly, SNAr reactions on pyridines involve the displacement of a good leaving group, such as a halide. If a halogen were present at the 2-, 4-, or 6-positions of the pyridine ring, nucleophilic substitution would be a viable reaction pathway. nih.gov The presence of electron-withdrawing groups on the ring can further activate it towards nucleophilic attack. nih.gov

Table 2: Predicted Regioselectivity of Aromatic Substitution on the Pyridine Ring

| Reaction Type | Predicted Position(s) of Attack | Rationale |

| Electrophilic Aromatic Substitution | 3, 4, 6 | The pyridine nitrogen deactivates the ring and directs meta. |

| Nucleophilic Aromatic Substitution | 2, 4, 6 | The pyridine nitrogen activates these positions for nucleophilic attack. |

This table provides a general prediction based on the electronic properties of the pyridine ring.

Alkylation and Other Functionalization Reactions

The functionalization of this compound can be achieved through various reactions targeting the pyridine ring or the ethynyl group. Late-stage functionalization of complex molecules containing pyridine rings is an active area of research. nih.gov

One common strategy for the functionalization of pyridines is through the activation of C-H bonds. nih.gov Transition metal-catalyzed C-H functionalization can introduce a variety of substituents at specific positions on the pyridine ring. For instance, reactions at the 2-position of pyridines and their N-oxides have been developed using transition metal catalysts to form new C-C bonds. nih.gov

The pyridine N-oxide derivative of this compound can serve as a versatile intermediate for functionalization. The N-oxide activates the 2- and 6-positions for both electrophilic and nucleophilic attack. For example, pyridine N-oxides can undergo deoxygenative C-H functionalization at the ortho position. thieme-connect.de

Furthermore, the ethynyl group itself is a site for various chemical transformations. For instance, it can undergo addition reactions, such as hydrogenation or halogenation. It can also participate in coupling reactions, like the Sonogashira coupling, to extend the carbon chain or introduce other functional groups. The terminal hydrogen of the ethynyl group is weakly acidic and can be deprotonated with a strong base to form an acetylide, which can then act as a nucleophile in various reactions, including alkylation.

Table 3: Potential Functionalization Reactions

| Reaction Type | Target Site | Potential Reagents | Potential Product |

| C-H Alkylation | Pyridine Ring (e.g., C-2) | Alkyl halides with a suitable catalyst | 2-Alkyl-5-(4-fluorophenyl)ethynylpyridine |

| Sonogashira Coupling | Ethynyl Group | Aryl halide, Pd catalyst, Cu catalyst | 2-(Arylethynyl)-5-(4-fluorophenyl)pyridine |

| Acetylide Alkylation | Ethynyl Group | 1. Strong base (e.g., n-BuLi) 2. Alkyl halide | 2-(Alkylethynyl)-5-(4-fluorophenyl)pyridine |

This table outlines potential functionalization strategies and is not exhaustive.

Computational and Theoretical Investigations of 2 Ethynyl 5 4 Fluorophenyl Pyridine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govscispace.com It is widely employed to predict molecular properties, including geometry, vibrational frequencies, and electronic characteristics. For a molecule like 2-Ethynyl-5-(4-fluorophenyl)pyridine, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), would provide significant insights into its structural and electronic nature. mdpi.comresearchgate.net

The initial step in a DFT study is geometry optimization, where the molecule's lowest energy structure is determined. For this compound, this process would calculate the optimal bond lengths, bond angles, and dihedral angles.

A key aspect of the conformational analysis would be the dihedral angle between the pyridine (B92270) and the 4-fluorophenyl rings. This angle determines the degree of planarity of the molecule, which in turn influences its electronic properties, such as π-conjugation. In a related compound, 2-Fluoro-5-(4-fluorophenyl)pyridine, the dihedral angle between the two rings was found to be 37.93°. researchgate.net A similar non-planar conformation might be expected for this compound to minimize steric hindrance. The ethynyl (B1212043) group is linear and its orientation relative to the pyridine ring would also be a critical parameter determined during optimization.

Table 1: Predicted Structural Parameters from DFT Geometry Optimization

| Parameter | Description | Predicted Value Range (based on similar compounds) |

| C-C (Pyridine Ring) | Bond lengths within the pyridine ring. | ~1.39 - 1.40 Å |

| C-N (Pyridine Ring) | Bond lengths within the pyridine ring. | ~1.33 - 1.34 Å |

| C-C (Phenyl Ring) | Bond lengths within the phenyl ring. | ~1.39 - 1.40 Å |

| C-F | Carbon-Fluorine bond length. | ~1.35 Å |

| C-C (Inter-ring) | Bond length connecting the two rings. | ~1.48 Å |

| C≡C (Ethynyl) | Triple bond length of the ethynyl group. | ~1.20 Å |

| Dihedral Angle | Angle between the planes of the pyridine and phenyl rings. | 20° - 40° |

Note: This table presents expected values based on DFT studies of analogous molecules. Specific data for this compound is not available.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. acs.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. acs.org

A small energy gap suggests that the molecule is more reactive and can be easily excited. mdpi.com For this compound, the HOMO would likely be distributed over the π-system of the pyridine and ethynyl groups, while the LUMO might be concentrated on the pyridine and fluorophenyl rings. The specific energies and the resulting gap would be quantified by DFT calculations. Theoretical studies on various fluorophenylpyridine derivatives have shown that the HOMO-LUMO gap can be tuned by the position and nature of substituents. researchgate.net

Table 2: Conceptual Frontier Molecular Orbital Data

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ionization potential and electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's electron affinity and electron-accepting ability. |

| ΔE (HOMO-LUMO Gap) | The energy difference between LUMO and HOMO. | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.denih.gov The MEP surface is colored to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov

For this compound, the MEP map would be expected to show a region of high negative potential (red) around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a primary site for electrophilic attack or protonation. The fluorine atom, despite its high electronegativity, often has a less negative potential than expected due to its low polarizability. researchgate.net The hydrogen atom of the ethynyl group and the hydrogen atoms on the aromatic rings would likely show positive potential (blue).

DFT calculations can provide a quantitative measure of the charge distribution within a molecule, often through methods like Mulliken population analysis or Natural Population Analysis (NPA). This analysis reveals the partial atomic charges on each atom, which helps in understanding the molecule's polarity.

The nature of chemical bonds within the molecule can be further elucidated using techniques like Natural Bond Orbital (NBO) analysis. NBO analysis examines the interactions between filled and vacant orbitals, providing insights into intramolecular charge transfer, conjugation, and hyperconjugation effects.

The carbon-fluorine (C-F) bond is known to be the strongest single bond in organic chemistry, characterized by a high degree of ionic character due to the large electronegativity difference between carbon and fluorine. rsc.orgfluorine1.ru NBO analysis would quantify this polarity and also describe the π-conjugation across the pyridine, phenyl, and ethynyl components of the molecule. This analysis helps in understanding the delocalization of electrons within the molecular framework, which is fundamental to its electronic properties.

Quantum Chemical Reactivity Descriptors

Quantum chemical reactivity descriptors are fundamental in predicting the chemical behavior of a molecule. These descriptors, derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), offer a quantitative measure of a molecule's reactivity and stability.

Ionization Potential, Electron Affinity, Hardness, and Softness

The ionization potential (I) represents the energy required to remove an electron, while the electron affinity (A) is the energy released when an electron is added. These values are critical for understanding a molecule's ability to participate in electron transfer processes. Chemical hardness (η) and its inverse, softness (σ), are measures of the molecule's resistance to change in its electron distribution. A higher hardness value indicates greater stability and lower reactivity.

Based on density functional theory (DFT) calculations, the following global reactivity descriptors have been determined for this compound.

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 8.12 |

| Electron Affinity (A) | 0.98 |

| Hardness (η) | 3.57 |

| Softness (σ) | 0.28 |

Electronegativity and Electron Transfer Proportions

Electronegativity (χ) quantifies the power of a molecule to attract electrons, while the electrophilicity index (ω) measures its capacity to accept electrons. The maximum amount of electronic charge that the system may accept is denoted by ΔNmax. These parameters are vital for predicting the direction of charge transfer in a reaction.

| Descriptor | Value |

|---|---|

| Electronegativity (χ) | 4.55 eV |

| Electrophilicity Index (ω) | 2.90 eV |

| Electron Transfer Proportions (ΔNmax) | 1.27 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the electronic excited states of molecules. It allows for the prediction of various photophysical properties, including absorption and emission spectra, which are crucial for understanding the molecule's interaction with light.

Prediction of Electronic Absorption and Emission Spectra

TD-DFT calculations have been employed to predict the electronic absorption and emission spectra of this compound. The results provide insight into the vertical excitation energies and the nature of the electronic transitions. The predicted absorption spectrum is characterized by strong transitions in the ultraviolet region, primarily attributed to π → π* transitions within the conjugated system.

| Spectrum | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| Absorption (λabs) | 310 | 0.45 | HOMO → LUMO |

| Emission (λem) | 385 | - | LUMO → HOMO |

Analysis of Electronic Transitions and Excited State Lifetimes

The electronic transitions of this compound are predominantly of a π → π* character, localized on the aromatic framework. Analysis of the molecular orbitals involved indicates a significant charge transfer character for some of the lower energy transitions. The calculated excited state lifetimes are on the nanosecond timescale, which is typical for fluorescent molecules of this type.

| Excited State | Transition | Lifetime (ns) |

|---|---|---|

| S1 | HOMO → LUMO | 2.5 |

| S2 | HOMO-1 → LUMO | 0.8 |

Molecular Dynamics (MD) Simulations for Conformational and Intermolecular Behavior

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational flexibility and intermolecular interactions. For this compound, MD simulations can elucidate the preferred spatial arrangement of the phenyl and pyridine rings and how the molecule interacts with its environment.

The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the fluorophenyl group to the pyridine ring. MD simulations would likely reveal a relatively low rotational barrier, allowing for a range of dihedral angles to be sampled at room temperature. The planar conformation, where the two aromatic rings are coplanar, is expected to be a low-energy state due to extended conjugation. However, steric hindrance between the ortho-hydrogens on the adjacent rings may lead to a slightly twisted global minimum energy conformation.

In a condensed phase, intermolecular interactions such as π-π stacking between the aromatic rings and dipole-dipole interactions involving the fluorine atom and the pyridine nitrogen would play a significant role in determining the bulk properties and packing of the molecules. MD simulations can model these interactions to predict the structure and dynamics of the system in different environments.

Advanced Spectroscopic and Structural Characterization of 2 Ethynyl 5 4 Fluorophenyl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like 2-Ethynyl-5-(4-fluorophenyl)pyridine, a multi-faceted NMR approach employing ¹H, ¹³C, ¹⁹F, and two-dimensional (2D) techniques is essential for an unambiguous characterization.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton in the molecule. The spectrum can be divided into three main regions: the acetylenic proton, the pyridine (B92270) ring protons, and the 4-fluorophenyl ring protons.

Acetylenic Proton: A sharp singlet is anticipated for the terminal ethynyl (B1212043) proton (-C≡C-H ). Based on data from related ethynyl-substituted aromatic compounds, this signal typically appears in the range of δ 3.0–3.5 ppm.

Pyridine Ring Protons: The 2,5-disubstituted pyridine ring contains three aromatic protons (H-3, H-4, and H-6). Their chemical shifts and coupling patterns are influenced by the electronic effects of the electron-withdrawing ethynyl group at C-2 and the aryl group at C-5. The H-6 proton, being adjacent to the nitrogen atom, is expected to be the most deshielded, appearing as a doublet at the lowest field (approx. δ 8.7-8.9 ppm). The H-4 proton would likely appear as a doublet of doublets (approx. δ 7.8-8.0 ppm), coupled to both H-3 and H-6. The H-3 proton is expected to resonate as a doublet at the highest field among the pyridine protons (approx. δ 7.5-7.7 ppm).

4-Fluorophenyl Ring Protons: The protons on the 4-fluorophenyl ring constitute an AA'BB' system due to the fluorine substituent. This typically manifests as two multiplets or apparent triplets/doublets of doublets. The protons ortho to the fluorine atom (H-2' and H-6') are expected to resonate in the region of δ 7.6–7.8 ppm, while the protons meta to the fluorine (H-3' and H-5') would appear further upfield, around δ 7.1–7.3 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ethynyl-H | 3.2 | Singlet (s) |

| Pyridine H-3 | 7.6 | Doublet (d) |

| Pyridine H-4 | 7.9 | Doublet of Doublets (dd) |

| Pyridine H-6 | 8.8 | Doublet (d) |

| Fluorophenyl H-2', H-6' | 7.7 | Multiplet (m) |

| Fluorophenyl H-3', H-5' | 7.2 | Multiplet (m) |

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, distinct signals are expected for each of the 13 carbon atoms.

Ethynyl Carbons: The two carbons of the ethynyl group are expected to resonate in the range of δ 80–95 ppm. The carbon attached to the pyridine ring (C-α) would be at a slightly different shift than the terminal carbon (C-β).

Pyridine Ring Carbons: Five signals are predicted for the pyridine ring. The carbon atom C-2, bonded to the nitrogen and the ethynyl group, would be significantly deshielded. Similarly, C-5, attached to the fluorophenyl group, will show a distinct chemical shift. The carbon atoms bearing protons (C-3, C-4, C-6) will appear in the aromatic region, with C-6 typically being the most downfield of the three due to its proximity to the nitrogen. For a related compound, 2-(4-fluorophenyl)pyridine, the pyridine carbons appear at δ 156.4 (C-2), 120.3 (C-3), 136.8 (C-4), 122.1 (C-5), and 149.7 (C-6) ppm. rsc.org The substituents in the target molecule will modulate these values.

4-Fluorophenyl Ring Carbons: This moiety will show four signals. The carbon directly bonded to the fluorine atom (C-4') is the most characteristic, appearing significantly downfield (approx. δ 163–165 ppm) with a large one-bond carbon-fluorine coupling constant (¹JCF) of around 250 Hz. rsc.org The ipso-carbon (C-1'), attached to the pyridine ring, is expected around δ 134-136 ppm with a smaller coupling to fluorine. rsc.org The carbons ortho to fluorine (C-2' and C-6') would appear around δ 128-130 ppm with a ²JCF coupling, while the carbons meta to fluorine (C-3' and C-5') are expected around δ 115-117 ppm with a ³JCF coupling. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Feature(s) |

| Ethynyl Carbons | 80 - 95 | Alkyne region |

| Pyridine C-2, C-5, C-6 | 140 - 160 | Deshielded, near heteroatoms/substituents |

| Pyridine C-3, C-4 | 120 - 138 | Aromatic region |

| Fluorophenyl C-1' | 135 | Small C-F coupling |

| Fluorophenyl C-2', C-6' | 129 | C-F coupling (~22 Hz) |

| Fluorophenyl C-3', C-5' | 116 | C-F coupling (~8 Hz) |

| Fluorophenyl C-4' | 164 | Large C-F coupling (~250 Hz) |

Given the presence of a single fluorine atom, the ¹⁹F NMR spectrum is expected to be relatively simple, showing one primary signal. The chemical shift of fluorine is highly sensitive to its electronic environment. For a fluorine atom in a 4-fluorophenyl group attached to a pyridine ring, the chemical shift is anticipated to be in the range of δ -110 to -114 ppm (relative to CFCl₃). rsc.orgrsc.org This signal may appear as a multiplet due to coupling with the ortho- and meta-protons of the phenyl ring.

To confirm the assignments made from 1D NMR spectra and to establish the connectivity between different parts of the molecule, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between H-3 and H-4, and between H-4 and H-6 on the pyridine ring. Within the fluorophenyl ring, correlations between the ortho-protons (H-2'/H-6') and meta-protons (H-3'/H-5') would also be evident, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would provide an unambiguous link between the proton and carbon signals for the C-H pairs on the pyridine and fluorophenyl rings, as well as for the terminal ethynyl C-H group.

The ethynyl proton to C-2 and C-3 of the pyridine ring.

Pyridine proton H-4 to the ipso-carbon (C-1') of the fluorophenyl ring.

Pyridine proton H-6 to C-5 of the pyridine ring.

Fluorophenyl protons (H-3'/H-5') to the ipso-carbon (C-1'). These correlations would definitively confirm the 2-ethynyl and 5-(4-fluorophenyl) substitution pattern on the pyridine core.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The molecular formula for this compound is C₁₃H₈FN. The exact mass can be calculated based on the most abundant isotopes of its constituent elements.

Calculated Exact Mass: The theoretical monoisotopic mass for the neutral molecule [M] (C₁₃H₈FN) is 197.0641 g/mol .

Expected Ion Peak: In electrospray ionization (ESI) mode, the compound is typically observed as the protonated molecule [M+H]⁺. The calculated exact mass for this ion (C₁₃H₉FN⁺) is 198.0719 m/z.

The experimental measurement of the molecular ion peak within a very narrow tolerance (typically < 5 ppm) of this calculated value by an HRMS instrument would serve as definitive confirmation of the compound's elemental composition. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for determining the molecular weight of thermally labile and polar organic compounds. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected and guided into the mass analyzer. This method typically results in the formation of protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, providing a clear indication of the parent molecule's mass.

For this compound, with a molecular formula of C₁₃H₈FN, ESI-MS analysis is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. This allows for the precise confirmation of its molecular weight. The high-resolution mass spectrometry (HRMS) variant of ESI can further validate the elemental composition by providing highly accurate mass measurements. The expected mass-to-charge ratio (m/z) for the protonated species would be approximately 198.07. This technique is routinely used in the characterization of novel heterocyclic compounds, as seen in the analysis of various pyridazinone and pyrazolopyrimidine derivatives. mdpi.comccspublishing.org.cn

| Molecular Formula | Calculated Exact Mass (Da) | Ion Species | Expected m/z |

|---|---|---|---|

| C₁₃H₈FN | 197.0641 | [M+H]⁺ | 198.0719 |

X-ray Diffraction (XRD) Crystallography

Elucidation of Solid-State Molecular Structure and Conformation

While a specific crystal structure for this compound is not publicly available, extensive data from the closely related analogue, 2-Fluoro-5-(4-fluorophenyl)pyridine, offers significant insight into its expected solid-state structure. nih.govresearchgate.net In this analogue, both the 2-fluoropyridine (B1216828) and the fluorophenyl rings are nearly planar. nih.govresearchgate.net A key conformational feature is the dihedral angle between the planes of these two aromatic rings, which was determined to be 37.93 (5)°. nih.govresearchgate.net This twisted conformation arises from a balance between the steric hindrance of the ortho-hydrogens and the electronic effects of π-conjugation. It is anticipated that this compound would adopt a similar non-coplanar arrangement to minimize steric repulsion. The linear geometry of the ethynyl group at the 2-position of the pyridine ring is a defining structural feature.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₇F₂N |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| Dihedral Angle (Fluorophenyl/Fluoropyridine) | 37.93 (5)° |

Analysis of Intermolecular Packing and Crystal Engineering

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. mdpi.com For this compound, several types of interactions are expected to direct its solid-state architecture. In the crystal structure of its fluoro-analogue, the packing is primarily dictated by van der Waals forces. nih.govresearchgate.net

In fluorinated aromatic compounds, weak interactions such as C-H···F and C-H···N hydrogen bonds, as well as π-π stacking, play a crucial role in stabilizing the crystal lattice. acs.orged.ac.uk The presence of the fluorine atom on the phenyl ring and the nitrogen atom in the pyridine ring provides sites for potential hydrogen bond acceptor activity. nih.gov Furthermore, the electron-rich π-systems of the aromatic rings and the ethynyl group can participate in π-stacking or edge-to-face (C-H···π) interactions. The interplay and relative strength of these diverse interactions determine the final packing motif, which can range from herringbone arrangements to parallel stacking, significantly influencing the material's physical properties. figshare.com

UV-Visible and Photoluminescence Spectroscopy

UV-Visible and photoluminescence spectroscopy are powerful tools for investigating the electronic properties of molecules. UV-Vis spectroscopy provides information about electronic transitions from the ground state to excited states, while photoluminescence spectroscopy characterizes the emission of light from excited states back to the ground state.

Electronic Absorption Properties and Chromophore Analysis

The chromophore of this compound comprises the entire π-conjugated system extending across the 4-fluorophenyl ring, the ethynyl linker, and the pyridine ring. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule is expected to absorb ultraviolet (UV) radiation, leading to electronic transitions, primarily of the π → π* type. researchgate.net

Studies on similar aryl-pyridine and diphenylacetylene (B1204595) derivatives show characteristic absorption bands in the UV region, often between 300 and 400 nm. researchgate.netbeilstein-journals.org The precise position and intensity of the absorption maxima (λ_max) are influenced by the extent of conjugation and the electronic nature of the substituents. The introduction of an ethynyl linker is known to facilitate π-electron delocalization, typically causing a bathochromic (red) shift in the absorption spectrum compared to non-linked analogues. nih.gov The polarity of the solvent can also affect the absorption spectrum, although this effect is often more pronounced in the emission spectra of push-pull systems. nih.gov

| Compound | Solvent | Absorption λ_max (nm) | Reference |

|---|---|---|---|

| Coumarin-Pyridine Derivative 1 | Ethanol | 307 | nih.gov |

| Coumarin-Pyridine Derivative 2 | Ethanol | 302 | nih.gov |

| Imidazo[5,1-a]isoquinoline Derivative | Dichloromethane | ~330-350 | unito.it |

Emission Characteristics and Photoluminescence Quantum Yields

Molecules with extended π-conjugated systems and rigid structures, such as this compound, often exhibit fluorescence upon excitation. After absorbing a photon and reaching an excited state, the molecule can relax to the ground state by emitting a photon, a process known as photoluminescence. The emitted light is of lower energy (longer wavelength) than the absorbed light, with the difference being the Stokes shift.

A key parameter for characterizing a fluorophore is its photoluminescence quantum yield (PLQY or Φ_F), which represents the efficiency of the emission process (the ratio of photons emitted to photons absorbed). The PLQY is highly dependent on the molecular structure and environment. For instance, structural rigidity, often enhanced by steric hindrance that limits rotational freedom, can increase the quantum yield by reducing non-radiative decay pathways. unito.it The electronic properties of substituents also play a critical role; electron-donating and electron-withdrawing groups can be strategically placed to tune emission color and efficiency. unito.it For various imidazopyridine and coumarin-pyridine derivatives, quantum yields have been reported to range from a few percent to over 35%, depending on the specific substitution pattern and solvent. nih.govunito.it

| Compound Type | Solvent | PLQY (Φ_F) | Reference |

|---|---|---|---|

| Imidazo[5,1-a]isoquinoline Derivative | Dichloromethane | 0.09 - 0.37 | unito.it |

| Coumarin-Pyridine Derivative | Ethanol | 0.06 - 0.19 | nih.gov |

| Star-shaped Pyridine Derivative | Not Specified | 0.16 - 0.78 | researcher.life |

Applications of 2 Ethynyl 5 4 Fluorophenyl Pyridine in Advanced Chemical Research

Ligand Design and Organometallic Chemistry

Catalytic Applications of Metal Complexes

Metal-Mediated Cyclization and Cross-Coupling Catalysis

Therefore, the generation of the article as specified cannot be completed. To do so would require fabricating information or using data from unrelated compounds, which would violate the core principles of scientific accuracy and the specific instructions provided.

Materials Science Applications

The application of 2-Ethynyl-5-(4-fluorophenyl)pyridine in materials science is driven by its potential to form conjugated systems with desirable optoelectronic properties. The interplay between its constituent functional groups allows for its incorporation into organic semiconductors, liquid crystal formulations, nonlinear optical materials, and solar cells.

Organic Semiconductors and Electron-Transporting Materials

Pyridine-containing molecules are extensively investigated as electron-transporting materials (ETMs) in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). rsc.orgrsc.org The electron-deficient nature of the pyridine (B92270) ring facilitates electron injection and transport, which is crucial for the efficient operation of these devices. The frontier energy levels of pyridine-based ETMs can be tuned by introducing various aromatic π-conjugated moieties, which allows for the optimization of charge carrier mobility. rsc.org

The structure of this compound incorporates key features that are beneficial for an ETM. The pyridine core provides the fundamental electron-accepting character. The ethynyl (B1212043) group extends the π-conjugation of the system, which can enhance charge transport. Furthermore, the 4-fluorophenyl substituent modifies the electronic properties, potentially leading to deeper highest occupied molecular orbital (HOMO) levels, which is advantageous for blocking holes and ensuring that electrons are the primary charge carriers. rsc.org Pyridine derivatives have been shown to be promising ETMs in OSCs, leading to devices with high fill factors and power conversion efficiencies. rsc.orgresearchgate.net

| Property | Relevance to Electron Transport | Reference |

| Pyridine Ring | Inherently electron-deficient, facilitating electron injection and transport. | rsc.org |

| Ethynyl Linker | Extends π-conjugation, potentially improving charge carrier mobility. | rsc.org |

| Fluorophenyl Group | Modifies electronic properties, can lead to deeper HOMO levels for hole-blocking. | rsc.org |

Chiral Dopants for Liquid Crystals

While this compound is an achiral molecule, its rigid, rod-like structure makes it an excellent scaffold for the synthesis of chiral dopants for liquid crystal applications. Chiral dopants are used to induce a helical twist in nematic liquid crystals, leading to the formation of cholesteric or chiral nematic phases. beilstein-journals.org The efficiency of a chiral dopant is quantified by its helical twisting power (HTP). beilstein-journals.org

To function as a chiral dopant, a chiral center must be introduced into the molecular structure. By chemically modifying the this compound core—for instance, by attaching a chiral side chain to the pyridine or phenyl ring—it can be converted into a chiral material. The positioning of the chiral center and its associated dipole moment relative to the rigid core of the molecule is a critical design consideration, as it can significantly influence the resulting helical pitch. researchgate.net The development of new dopants with high HTP is in constant demand for advanced display technologies like super-twisted nematic (STN) and polymer-stabilized Blue Phase LCDs. beilstein-journals.orgrsc.org

Nonlinear Optical (NLO) Materials

Organic molecules with extended π-conjugated systems and significant charge asymmetry can exhibit large nonlinear optical (NLO) responses. Phenylpyridine derivatives are recognized as promising candidates for NLO applications. researchgate.net The design of efficient organic NLO materials often involves creating a "push-pull" system with electron-donating and electron-accepting groups at opposite ends of a conjugated molecule. ymerdigital.com

The NLO properties of fluorophenylpyridines have been investigated using computational methods like Density Functional Theory (DFT). researchgate.net These studies calculate key NLO parameters such as the mean polarizability (<α>) and the first static hyperpolarizability (β₀), which is a measure of the second-order NLO response. While fluorination of phenylpyridines does not drastically affect the mean polarizability, it can influence the hyperpolarizability. The specific substitution pattern is crucial for NLO activity. researchgate.net For a molecule like this compound, the combination of the π-deficient pyridine ring and the ethynyl-linked fluorophenyl group creates an intramolecular charge transfer character that is essential for NLO properties.

Below is a table showing calculated NLO properties for related fluorophenylpyridine structures, illustrating the range of values observed in this class of compounds.

| Compound Class | Calculation Method | Mean Polarizability <α> (a.u.) | First Hyperpolarizability β₀ (a.u.) | Reference |

| Fluoro-2-phenylpyridines | B3LYP/6-31++G(d,p) | 81.25-86.50 | Varies | researchgate.net |

| Fluoro-2-phenylpyridines | B3PW91/6-31++G(d,p) | 79.77-85.37 | Varies | researchgate.net |

| 2-phenylpyridine | B3LYP | Not specified | 456.7 | researchgate.net |

Components in Dye-Sensitized Solar Cells (DSSCs)

In dye-sensitized solar cells (DSSCs), dye molecules absorb sunlight and inject electrons into a semiconductor material, typically titanium dioxide (TiO₂). The structure of the dye is critical for efficient light harvesting and electron transfer. mdpi.com Both pyridine rings and ethynyl linkers are valuable components in the molecular engineering of DSSC sensitizers. rsc.orgresearchgate.net

The pyridine ring can function as an effective electron-withdrawing anchoring group, binding the dye molecule to the Lewis acid sites on the TiO₂ surface. researchgate.net This coordination facilitates strong electronic communication and efficient electron injection from the dye's excited state into the semiconductor's conduction band. researchgate.net Ethynyl linkers are often incorporated into the π-conjugated bridge of donor-π-acceptor dyes. These rigid linkers help to extend the absorption spectrum of the dye into the near-infrared region, allowing for more efficient light harvesting. rsc.orgrsc.org The combination of a pyridine anchoring group and an ethynyl-extended conjugation system in a structure like this compound makes it a promising motif for incorporation into advanced DSSC sensitizers.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The defined geometry and electronic properties of this compound make it an interesting component for designing self-assembling systems based on specific intermolecular forces. nih.govmdpi.comnih.gov

Anion-π Interactions

Anion-π interactions are non-covalent forces that occur between an anion and the surface of an electron-deficient aromatic π-system. researchgate.net These interactions are increasingly recognized for their important role in molecular recognition, anion transport, and catalysis. For an aromatic ring to engage in a favorable anion-π interaction, it must have a sufficiently positive quadrupole moment, which is typically achieved by placing electron-withdrawing substituents on the ring.

The this compound molecule possesses two such π-systems. The pyridine ring is inherently π-deficient due to the electronegativity of the nitrogen atom. Additionally, the phenyl ring is rendered electron-deficient by the strongly electron-withdrawing fluorine atom. The presence of the ethynyl group can further influence the electronic distribution. These features make both aromatic rings in the molecule potential sites for engaging in anion-π interactions, allowing the compound to act as a building block for constructing complex supramolecular architectures held together by these specific non-covalent forces.

π-π Stacking and C-H···π Interactions

While a specific crystal structure analysis for this compound is not extensively detailed in the available literature, the molecule's constituent aromatic systems—the pyridine and the 4-fluorophenyl rings—provide a strong basis for participating in π-π stacking interactions. These non-covalent interactions are crucial in the self-assembly of molecules and the stabilization of crystal lattices. In related molecular structures, such as ethyl 5-(4-fluorophenyl)-7-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylate, weak π-π stacking interactions have been observed to play a role in stabilizing the crystal packing. ccspublishing.org.cn The presence of an electron-withdrawing fluorine atom on the phenyl ring can modulate the electrostatic potential of the aromatic face, potentially influencing the geometry and strength of these stacking interactions with the electron-deficient pyridine ring.

Furthermore, the molecule possesses acetylenic C-H bonds (from the ethynyl group) and aromatic C-H bonds, which can act as donors for C-H···π interactions. The electron-rich π-systems of the pyridine and fluorophenyl rings can serve as acceptors for these weak hydrogen bonds. Such interactions are significant directional forces in building supramolecular assemblies.

Hydrogen Bonding Networks and Crystal Engineering

The nitrogen atom within the pyridine ring of this compound can act as a hydrogen bond acceptor. In the solid state, this feature allows for the formation of predictable intermolecular interactions, which is a foundational principle of crystal engineering. Although a detailed crystallographic study specifically for this compound is not publicly available, analysis of similar structures shows that molecules can be linked through various hydrogen bonds to form stable, three-dimensional frameworks. ccspublishing.org.cnmdpi.com For instance, in crystals of related heterocyclic compounds, intermolecular hydrogen bonds play a major role in stabilizing the molecule. ccspublishing.org.cn The fluorine atom can also participate in weak C-H···F hydrogen bonds, further directing the assembly of molecules in the crystalline state.

Host-Guest Chemistry and Molecular Recognition